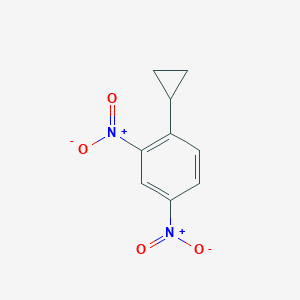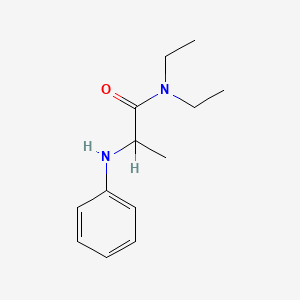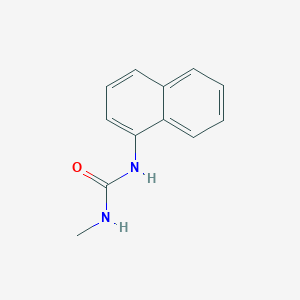
1-Cyclopropyl-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2,4-dinitrobenzene (1-CPDNB) is an organic compound consisting of a cyclopropyl group and two nitro groups attached to a benzene ring. It is a colorless solid at room temperature, and is soluble in organic solvents. It is used as an intermediate in the synthesis of various compounds and is also used as a reagent in analytical chemistry.
Applications De Recherche Scientifique
1-Cyclopropyl-2,4-dinitrobenzene has a wide range of applications in scientific research. It is used as a reagent in analytical chemistry, as a starting material in the synthesis of various compounds, and as a model compound for studying the chemistry of nitro compounds. It has also been used in studies of the mechanism of action of nitro compounds, and as a probe for studying the structure and reactivity of aromatic compounds.
Mécanisme D'action
1-Cyclopropyl-2,4-dinitrobenzene has been used to study the mechanism of action of nitro compounds. The nitro groups of 1-Cyclopropyl-2,4-dinitrobenzene can be reduced to form nitroso and nitro compounds, which can then react with other molecules. The nitroso compounds can act as electrophiles, and can react with nucleophiles such as amines and thiols. The nitro compounds can act as nucleophiles, and can react with electrophiles such as carbonyl compounds and aromatic rings.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Cyclopropyl-2,4-dinitrobenzene are not well understood. It has been shown to have some toxicity in animal studies, but the exact mechanisms of action are not known. It has been suggested that 1-Cyclopropyl-2,4-dinitrobenzene may act as an inhibitor of cytochrome P450, which could lead to changes in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclopropyl-2,4-dinitrobenzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and can be stored for long periods of time. It is also soluble in organic solvents, which makes it easy to use in a variety of reactions. However, it is toxic and should be handled with care.
Orientations Futures
In the future, 1-Cyclopropyl-2,4-dinitrobenzene could be used in a variety of applications. It could be used to synthesize new compounds, study the mechanism of action of nitro compounds, and study the structure and reactivity of aromatic compounds. It could also be used to study the metabolism of drugs, and to develop new drugs. Additionally, it could be used to study the biochemical and physiological effects of nitro compounds.
Méthodes De Synthèse
1-Cyclopropyl-2,4-dinitrobenzene is typically synthesized by the nitration of cyclopropylbenzene. Cyclopropylbenzene is first nitrated with a mixture of nitric and sulfuric acids at room temperature. The nitration reaction produces 1-Cyclopropyl-2,4-dinitrobenzene and 1-cyclopropyl-2,4-dinitrobenzene (1-Cyclopropyl-2,4-dinitrobenzene). The two products can be separated by column chromatography.
Propriétés
IUPAC Name |
1-cyclopropyl-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-10(13)7-3-4-8(6-1-2-6)9(5-7)11(14)15/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYYYABVYMWKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389587 |
Source


|
| Record name | 1-cyclopropyl-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2,4-dinitrobenzene | |
CAS RN |
30546-30-6 |
Source


|
| Record name | 1-cyclopropyl-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














